An In-depth Technical Guide to Boc-L-Tyr(2-azidoethyl)-OH: Properties, Synthesis, and Applications in Bioconjugation
An In-depth Technical Guide to Boc-L-Tyr(2-azidoethyl)-OH: Properties, Synthesis, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-L-Tyr(2-azidoethyl)-OH, also known as N-Boc-O-(2-azidoethyl)-L-tyrosine, is a synthetically versatile amino acid derivative that plays a crucial role in modern bioconjugation and drug development. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protected amine, a free carboxylic acid, and a reactive azide (B81097) moiety on the tyrosine side chain, makes it an invaluable tool for "click chemistry." This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of Boc-L-Tyr(2-azidoethyl)-OH, with a focus on its utility in peptide synthesis and the construction of complex biomolecules.
Chemical Properties
Boc-L-Tyr(2-azidoethyl)-OH is a white to off-white solid. While specific experimental data for some of its properties are not widely published, its chemical characteristics can be inferred from its structure and data available for analogous compounds.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₂N₄O₅ | [1] |
| Molecular Weight | 350.37 g/mol | [1] |
| CAS Number | 1434445-10-9 | [2][3][4] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [4] |
Solubility
Based on the structure and information for related compounds, Boc-L-Tyr(2-azidoethyl)-OH is expected to be soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and methanol[5]. Its solubility in aqueous solutions is likely to be limited.
Stability
The Boc protecting group is sensitive to acidic conditions and can be readily removed with acids like trifluoroacetic acid (TFA)[6]. The azide group is generally stable under a variety of reaction conditions but can be reduced. The compound should be stored in a cool, dry place to prevent degradation[4].
Reactivity
The chemical reactivity of Boc-L-Tyr(2-azidoethyl)-OH is defined by its three primary functional groups:
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Boc-protected Amine: The tert-butyloxycarbonyl group provides a stable protection for the alpha-amino group, preventing its participation in unwanted side reactions during peptide synthesis[]. It is readily deprotected under acidic conditions.
-
Carboxylic Acid: The free carboxylic acid allows for standard peptide bond formation with the amino group of another amino acid or molecule, typically using carbodiimide (B86325) coupling reagents.
-
Azide Group: The terminal azide on the 2-azidoethyl ether linkage is the key to its utility in click chemistry. It readily participates in highly efficient and specific cycloaddition reactions with alkynes.
Synthesis and Spectroscopic Characterization
A general synthetic approach would be:
-
Protection of L-Tyrosine: The amino group of L-tyrosine is first protected with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield Boc-L-Tyr-OH[6].
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Alkylation of the Phenolic Hydroxyl Group: The hydroxyl group of Boc-L-Tyr-OH is then alkylated with a suitable 2-azidoethylating agent, such as 2-azidoethyl bromide, in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., DMF)[8].
Spectroscopic data for the final product would be essential for its characterization. Although specific spectra for Boc-L-Tyr(2-azidoethyl)-OH are not publicly available, the expected spectral features are outlined below based on its structure and data for similar compounds[6].
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm), the tyrosine backbone protons, the aromatic protons of the tyrosine ring, and the methylene (B1212753) protons of the 2-azidoethyl group. |
| ¹³C NMR | Carbon signals for the Boc group, the tyrosine backbone, the aromatic ring, and the 2-azidoethyl group. |
| FT-IR | Characteristic absorption bands for the N-H (Boc), C=O (carboxylic acid and carbamate), and the azide (N₃) stretching vibrations (~2100 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (350.37 g/mol ) and predictable fragmentation patterns. |
Experimental Protocols: Click Chemistry Applications
Boc-L-Tyr(2-azidoethyl)-OH is a key reagent for introducing an azide handle into peptides and other molecules. This azide can then be used for bioconjugation via "click" chemistry, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[2][3].
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between the azide on the modified tyrosine and a terminal alkyne.
Materials:
-
Peptide or molecule containing Boc-L-Tyr(2-azidoethyl)-OH (azide component)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMF, t-BuOH/H₂O)
Procedure:
-
Dissolve the azide-containing peptide (1 equivalent) and the alkyne-functionalized molecule (1-1.2 equivalents) in the chosen solvent.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.2-0.5 equivalents).
-
Add an aqueous solution of CuSO₄ (0.1-0.05 equivalents).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS or HPLC.
-
Upon completion, the product can be purified by standard chromatographic techniques.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), for reaction with the azide. This is particularly useful for applications in living systems where copper toxicity is a concern.
Materials:
-
Peptide or molecule containing Boc-L-Tyr(2-azidoethyl)-OH (azide component)
-
Strained alkyne-functionalized molecule (e.g., DBCO-NHS ester)
-
Biocompatible buffer (e.g., PBS) or organic solvent (e.g., DMSO, DMF)
Procedure:
-
Dissolve the azide-containing peptide in the chosen solvent or buffer.
-
Add the strained alkyne-functionalized molecule.
-
Allow the reaction to proceed at room temperature. Reaction times can vary depending on the specific strained alkyne used.
-
Monitor the reaction progress by LC-MS or HPLC.
-
Purify the product as required.
Applications in Drug Development and Research
The ability to precisely introduce a reactive handle into a peptide or protein sequence makes Boc-L-Tyr(2-azidoethyl)-OH a valuable tool in drug discovery and chemical biology.
Peptide Modification and Labeling
Boc-L-Tyr(2-azidoethyl)-OH can be incorporated into a peptide sequence during solid-phase peptide synthesis (SPPS). The resulting azide-modified peptide can then be conjugated to a variety of molecules, including:
-
Fluorophores: for imaging and tracking studies.
-
Biotin: for affinity purification and detection.
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Polyethylene glycol (PEG): to improve solubility and pharmacokinetic properties.
-
Small molecule drugs: to create peptide-drug conjugates for targeted delivery.
Antibody-Drug Conjugates (ADCs)
While not a direct component of the antibody itself, Boc-L-Tyr(2-azidoethyl)-OH can be used to synthesize peptide-based linkers that are subsequently conjugated to both an antibody and a cytotoxic drug. The azide functionality provides a convenient point of attachment for one of these components via click chemistry.
Conclusion
Boc-L-Tyr(2-azidoethyl)-OH is a powerful and versatile building block for the chemical modification of peptides and other biomolecules. Its key feature, the 2-azidoethyl ether linkage on the tyrosine side chain, provides a bioorthogonal handle for click chemistry, enabling the straightforward and efficient conjugation of a wide range of functionalities. As research in targeted therapeutics and chemical biology continues to advance, the utility of such precisely engineered amino acid derivatives is expected to grow, making Boc-L-Tyr(2-azidoethyl)-OH an increasingly important tool for scientists and drug developers.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 化合物 Boc-L-Tyr(2-azidoethyl)-OH|T89688|TargetMol - ChemicalBook [m.chemicalbook.com]
- 5. CAS 3978-80-1: BOC-L-tyrosine | CymitQuimica [cymitquimica.com]
- 6. rsc.org [rsc.org]
- 8. An efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]



